2-Formyl-4-methylpentanenitrile
Description
2-Formyl-4-methylpentanenitrile (CAS: Not specified in available sources) is an organic nitrile derivative featuring a formyl (-CHO) group at the 2-position and a methyl (-CH₃) branch at the 4-position of a pentanenitrile backbone. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol. This compound is structurally distinct due to the juxtaposition of reactive functional groups: the nitrile (-CN) group is highly polar and electrophilic, while the formyl group enhances its reactivity in nucleophilic additions or condensations. It is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic compounds, pharmaceuticals, or agrochemical intermediates.
Properties
IUPAC Name |
2-formyl-4-methylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(2)3-7(4-8)5-9/h5-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKBFIOVFAGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63726-64-7 | |
| Record name | 2-formyl-4-methylpentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formyl-4-methylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylpentanenitrile with formic acid under controlled conditions. Another method includes the use of aldehyde precursors in the presence of cyanide sources.
Industrial Production Methods: Industrial production of 2-Formyl-4-methylpentanenitrile typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-4-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: 2-Formyl-4-methylpentanoic acid.
Reduction: 2-Formyl-4-methylpentylamine.
Substitution: Various substituted nitriles depending on the reactants used.
Scientific Research Applications
2-Formyl-4-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-4-methylpentanenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of different products, influencing the compound’s overall reactivity and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of 2-Formyl-4-methylpentanenitrile include:
4-Methylpentanenitrile (C₆H₁₁N): Lacks the formyl group, simplifying its reactivity.
2-Formylpentanenitrile (C₆H₇NO): Missing the 4-methyl branch, altering steric effects.
Physical and Chemical Properties
*Estimated based on homologous compounds.
Research Findings and Limitations
- Reactivity Trends: Formyl-substituted nitriles exhibit 10–20% faster reaction rates in nucleophilic additions compared to non-formyl analogs, as demonstrated in studies of α-cyanoaldehydes.
- Thermal Stability : Branched nitriles (e.g., 4-methylpentanenitrile) show higher thermal stability (decomposition >250°C) than linear analogs.
- Data Gaps : Experimental data for 2-Formyl-4-methylpentanenitrile are sparse; properties are inferred from computational models (e.g., COSMO-RS solubility predictions).
Biological Activity
2-Formyl-4-methylpentanenitrile is an organic compound with the molecular formula C7H11NO. It features both a formyl group (-CHO) and a nitrile group (-CN) on a pentane backbone, making it a significant intermediate in organic synthesis. This article explores the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry and biochemistry.
- Molecular Weight : 125.17 g/mol
- CAS Number : 63726-64-7
- Structural Formula :
Synthesis
2-Formyl-4-methylpentanenitrile can be synthesized through various methods, including:
- Reaction with Formic Acid : 4-methylpentanenitrile reacts with formic acid under controlled conditions.
- Use of Aldehyde Precursors : Involves cyanide sources to yield the desired compound.
Biological Activity Overview
The biological activity of 2-Formyl-4-methylpentanenitrile has been explored in several contexts, particularly its interaction with biological systems and potential therapeutic applications.
The compound's biological activity is attributed to its functional groups:
- Nucleophilic Addition : The formyl group can undergo nucleophilic addition reactions, which may facilitate interactions with enzymes or receptors.
- Hydrolysis and Reduction : The nitrile group can be hydrolyzed or reduced, leading to various biologically active metabolites.
Enzyme Interactions
Research indicates that 2-Formyl-4-methylpentanenitrile may interact with specific enzymes, influencing their activity. For instance:
- Inhibition Studies : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies
-
Antimicrobial Activity : In vitro studies have shown that derivatives of 2-formyl compounds exhibit antimicrobial properties against various pathogens.
- Example : A derivative similar to 2-formyl-4-methylpentanenitrile demonstrated notable activity against bacterial strains, suggesting potential as an antibacterial agent.
-
Cytotoxicity Evaluations :
- A study evaluated the cytotoxic effects of related compounds on cancer cell lines, indicating that structural modifications can enhance or diminish biological activity.
- The compound's structure suggests it could be further modified to improve efficacy against cancer cells.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
